molecular formula C16H14N4OS2 B1634676 N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide

N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B1634676
M. Wt: 342.4 g/mol
InChI Key: RMOJNUAMWZHFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps. One common method starts with the reaction of biphenyl-2-ylamine with 2-chloroacetyl chloride to form an intermediate. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the thiadiazole ring or the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its potential therapeutic applications, particularly in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1'-Biphenyl]-2-yl)-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its biphenyl moiety, which can impart distinct chemical and biological properties compared to other thiadiazole derivatives. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C16H14N4OS2/c17-15-19-20-16(23-15)22-10-14(21)18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,19)(H,18,21)

InChI Key

RMOJNUAMWZHFGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(S3)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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